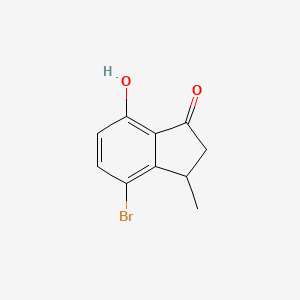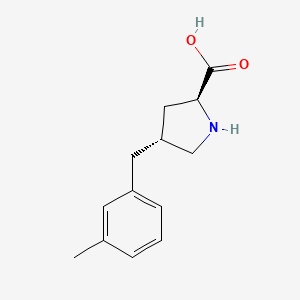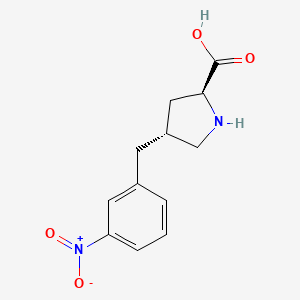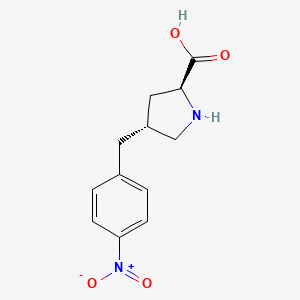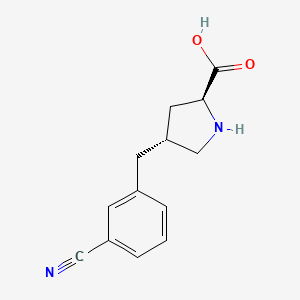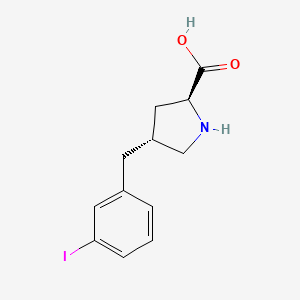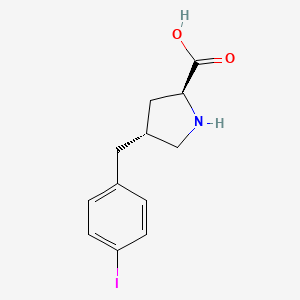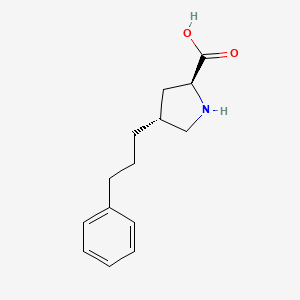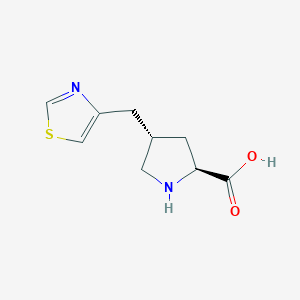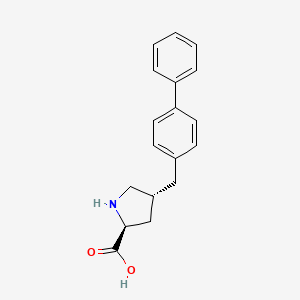
(2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acid
描述
(2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acid, also known as Boc-D-phenylalanine, is a synthetic amino acid that is widely used in scientific research. This compound has a unique chemical structure that makes it useful in a variety of applications, including drug development and protein synthesis. In
作用机制
(2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine does not have a specific mechanism of action, as it is primarily used as a building block for peptide synthesis. However, peptides containing (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine may have unique properties due to the presence of the bulky, aromatic side chain. For example, these peptides may have increased binding affinity for specific receptors or enzymes, or they may be more resistant to degradation by proteases.
Biochemical and Physiological Effects
(2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine itself does not have any significant biochemical or physiological effects, as it is not metabolized by the body. However, peptides containing this amino acid may have a range of effects depending on their sequence and structure. For example, peptides containing (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine may have antimicrobial activity, or they may be able to cross the blood-brain barrier and affect neurological processes.
实验室实验的优点和局限性
One advantage of using (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine in lab experiments is its versatility as a building block for peptide synthesis. This compound can be incorporated into a wide range of peptide sequences, allowing researchers to explore the effects of different amino acid sequences on peptide function. Additionally, the bulky, aromatic side chain of (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine may confer unique properties on the resulting peptides.
One limitation of using (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine is the need for specialized equipment and expertise in peptide synthesis. This process can be time-consuming and requires careful attention to detail to ensure the desired product is obtained. Additionally, peptides containing (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine may be more difficult to purify and characterize than simpler peptides.
未来方向
There are several future directions for research involving (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine. One area of interest is the development of new peptidomimetics that incorporate this amino acid. These compounds could have potential therapeutic applications in areas such as cancer treatment, infectious disease, and neurological disorders. Additionally, researchers may explore the effects of peptides containing (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine on specific biological processes, such as enzyme catalysis or protein-protein interactions. Finally, advances in peptide synthesis technology may make it easier and more efficient to incorporate (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine into peptide sequences, opening up new avenues for research in this field.
科学研究应用
(2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine is widely used in scientific research as a building block for peptide synthesis. Peptides are short chains of amino acids that play important roles in biological processes such as cell signaling, enzyme catalysis, and immune response. (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine is commonly used to introduce a bulky, aromatic side chain into peptide sequences, which can affect the conformation and function of the resulting peptides. This compound is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but are more stable and bioavailable.
属性
IUPAC Name |
(2S,4R)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(21)17-11-14(12-19-17)10-13-6-8-16(9-7-13)15-4-2-1-3-5-15/h1-9,14,17,19H,10-12H2,(H,20,21)/t14-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZUHXUJQSMMAV-PBHICJAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254096 | |
| Record name | (4R)-4-([1,1′-Biphenyl]-4-ylmethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049982-12-8 | |
| Record name | (4R)-4-([1,1′-Biphenyl]-4-ylmethyl)-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049982-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-([1,1′-Biphenyl]-4-ylmethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



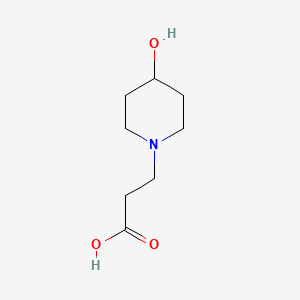
![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide](/img/structure/B3339481.png)
